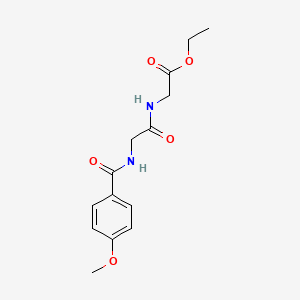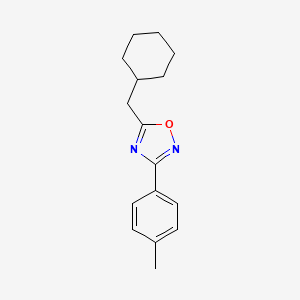
3-(1-ethyl-1H-imidazol-2-yl)-1-(3-phenylpropyl)piperidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "3-(1-ethyl-1H-imidazol-2-yl)-1-(3-phenylpropyl)piperidine" pertains to a category of chemicals characterized by their imidazole and piperidine functional groups. These compounds are noted for their diverse pharmacological potentials and chemical reactivities, leading to various applications in medicinal chemistry and organic synthesis.
Synthesis Analysis
The synthesis of related compounds typically involves multicomponent cyclocondensation or arylation of azoles followed by reduction. For example, the synthesis of 1-(2-(4,5-dimethyl-2-phenyl-1H-imidazol-1-yl)ethyl)piperazine derivatives employs a four-component cyclocondensation involving diacetyl, aromatic aldehyde, 2-(piperazin-1-yl)ethanamine, and ammonium acetate with SO4^2−/Y2O3 as a catalyst in ethanol (Rajkumar, Kamaraj, & Krishnasamy, 2014).
Molecular Structure Analysis
The molecular structure of related compounds is elucidated using various spectroscopic techniques, including IR, NMR, and mass spectrometry. Crystallographic analysis can reveal conformational differences, as seen in derivatives of (1-methyl-2,6-diphenylpiperidin-4-ylidene)amino phenyl carbonate, highlighting the influence of substituents on the molecular conformation (Raghuvarman, Sivakumar, Thanikachalam, & Aravindhan, 2014).
Aplicaciones Científicas De Investigación
Antimicrobial Activity
Compounds related to 3-(1-ethyl-1H-imidazol-2-yl)-1-(3-phenylpropyl)piperidine have been investigated for their antimicrobial properties. For instance, novel imidazo[1,2-a]pyridine-3-carboxamide derivatives have shown considerable activity against drug-sensitive and resistant Mycobacterium tuberculosis (MTB) strains, with some compounds displaying significant safety indices (Lv et al., 2017). Similarly, certain 1-(2-(4,5-dimethyl-2-phenyl-1H-imidazol-1-yl)ethyl)piperazine derivatives have exhibited excellent antibacterial and antifungal activities, comparing favorably with standard drugs (Rajkumar et al., 2014).
Catalysis and Organic Synthesis
The use of piperidine derivatives in facilitating organic synthesis is well-documented. For instance, the synthesis of novel benzo[4,5]imidazo[1,2-a]pyridine derivatives through the reaction involving 2-(1H-benzo[d]imidazol-2-yl)acetonitrile demonstrates the versatility of piperidine as a catalyst in organic reactions (Goli-Garmroodi et al., 2015).
Anticancer Research
Imidazole and piperidine derivatives are also being explored for their anticancer properties. New series of imidazole-containing 1,5-benzodiazepines, synthesized using piperidine in polyethylene glycol (PEG-400), represent an environmentally friendly approach to creating potential anticancer agents (Konda et al., 2011).
Histamine H3 Receptor Studies
The synthesis and evaluation of hybrid agonists for the histamine H3 receptor, incorporating the lipophilic side chain of piperidine derivatives, underline the compound's role in the development of novel agonists. These compounds offer insights into receptor-agonist interactions, facilitating drug design efforts for neurological and psychiatric disorders (Ishikawa et al., 2010).
Electronic Materials
Beyond biomedical applications, derivatives of imidazole and piperidine have been explored in the domain of electronic materials. For example, pyridine-containing phenanthroimidazole electron-transport materials have been synthesized, demonstrating the potential of these compounds in optimizing the performance of organic light-emitting diodes (OLEDs) (Wang et al., 2015).
Propiedades
IUPAC Name |
3-(1-ethylimidazol-2-yl)-1-(3-phenylpropyl)piperidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27N3/c1-2-22-15-12-20-19(22)18-11-7-14-21(16-18)13-6-10-17-8-4-3-5-9-17/h3-5,8-9,12,15,18H,2,6-7,10-11,13-14,16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMEVQXCBXOYTNW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=CN=C1C2CCCN(C2)CCCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[4-(diethylamino)phenyl]-4-nitrobenzenesulfonamide](/img/structure/B5522870.png)
![[(5-chloro-3-cyano-4,6-dimethylpyridin-2-yl)thio]acetic acid](/img/structure/B5522883.png)
![3-[(2-methyl-3-nitrobenzoyl)amino]benzoic acid](/img/structure/B5522906.png)
![1-{1-[3-(4-methyl-1,3-thiazol-5-yl)propanoyl]-4-piperidinyl}-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B5522913.png)
![2-methyl-5-[2-oxo-2-(3-oxo-4-phenyl-1-piperazinyl)ethyl]-4(3H)-pyrimidinone](/img/structure/B5522919.png)
![N-[2-(4,5-dimethyl-1H-benzimidazol-2-yl)ethyl]imidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B5522930.png)
![ethyl [1-[(4,6-dimethoxy-2-pyrimidinyl)amino]-2,2,2-trifluoro-1-(trifluoromethyl)ethyl]carbamate](/img/structure/B5522931.png)


![N-(4-chlorophenyl)-2-[(4-methyl-2-pyrimidinyl)oxy]acetamide](/img/structure/B5522951.png)

![N-[4-(cyanomethyl)phenyl]-2-pyridinecarboxamide](/img/structure/B5522969.png)
![N-cyclohexyl-5-[(2-naphthyloxy)methyl]-2-furamide](/img/structure/B5522975.png)
![2-[(4-methyl-2-pyrimidinyl)oxy]-N-3-pyridinylacetamide](/img/structure/B5522979.png)